molecular formula C14H17N3O4S2 B1615188 4'-(Dimethylsulfamoyl)sulfanilanilide CAS No. 515-67-3

4'-(Dimethylsulfamoyl)sulfanilanilide

Cat. No. B1615188
CAS RN: 515-67-3
M. Wt: 355.4 g/mol
InChI Key: TYDVXCIBGRTKRO-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)sulfanilanilide, also known as DDS or dapsone, is a sulfone antibiotic that has been used for the treatment of various infectious diseases. It was first synthesized in 1908 and has since been widely used in the treatment of leprosy, dermatitis herpetiformis, and pneumocystis pneumonia. The chemical structure of DDS consists of a sulfone group attached to an anilide ring, which gives it its unique properties.

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis and Analysis

    A study by Tahir et al. (2017) explores the synthesis of sulfanilamide derivatives, including 4'-(Dimethylsulfamoyl)sulfanilanilide, using a simple method. This study emphasizes the importance of hydrogen bonding in the understanding and design of molecular crystals, which is significant in supramolecular chemistry (Tahir et al., 2017).

  • Synthesis and Thermal Studies

    Lahtinen et al. (2014) conducted synthesis, characterization, and thermal studies of N-substituted sulfanilamide derivatives. They observed that the introduction of the benzene ring to CO–NH group or SO2–NH moiety in sulfanilamides does not significantly enhance antibacterial activity (Lahtinen et al., 2014).

Biological and Chemical Properties

  • Antibacterial, Antifungal, and Cytotoxic Properties

    Chohan et al. (2006) investigated a series of sulfonamides, including derivatives of this compound, for their antibacterial and antifungal activities. They found significant antibacterial activity in certain compounds (Chohan et al., 2006).

  • In Vitro Inhibitory Activities and Antimicrobial Properties

    Turkmen et al. (2011) synthesized novel sulfanilamide derivatives and evaluated them for carbonic anhydrase inhibitory activity and antibacterial properties. These derivatives exhibited good inhibitory effects compared to the lead compound sulfanilamide (Turkmen et al., 2011).

Applications in Environmental Sciences

  • Biodegradation by Bacteria: Hegedűs et al. (2017) reported on Novosphingobium resinovorum SA1, a bacterium capable of utilizing sulfanilic acid as its sole carbon, nitrogen, and sulfur source. This highlights the potential for biodegradation of sulfanilamide derivatives in environmental applications (Hegedűs et al., 2017).

Miscellaneous Applications

  • Electrochemical Studies

    Şahin et al. (2002) studied the electropreparation and properties of polyaniline (PANI) with the effects of various aminobenzenesulfonic acids, including sulfanilic acid. This research contributes to the understanding of conducting polymers in electrochemistry (Şahin et al., 2002).

  • Synthesis of Sulfanilamide Derivatives with Chitosan

    Zhong et al. (2007) created sulfanilamide derivatives of chitosan, which demonstrated significant antifungal activities. This synthesis expands the potential applications of sulfanilamides in agricultural and pharmaceutical industries (Zhong et al., 2007).

properties

IUPAC Name

4-amino-N-[4-(dimethylsulfamoyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-17(2)23(20,21)14-9-5-12(6-10-14)16-22(18,19)13-7-3-11(15)4-8-13/h3-10,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVXCIBGRTKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902307
Record name 4'-(Dimethylsulfamoyl)sulfanilanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

515-67-3
Record name 4-[[(4-Aminophenyl)sulfonyl]amino]-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Dimethylsulfamoyl)sulfanilanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(Dimethylsulfamoyl)sulfanilanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(DIMETHYLSULFAMOYL)SULFANILANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q93RMJ3RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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